

# Spectroscopic Profile of 2-Methylquinolin-7-ol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methylquinolin-7-ol

Cat. No.: B176218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Methylquinolin-7-ol** (CAS No: 165112-03-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies outlined herein are standard protocols for the characterization of organic molecules.

## Chemical Structure and Properties

- IUPAC Name: **2-methylquinolin-7-ol**
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO
- Molecular Weight: 159.19 g/mol

The image you are requesting does not exist or is no longer available.

imgur.com

- Structure:

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **2-Methylquinolin-7-ol**. These predictions are based on the analysis of similar quinoline derivatives.

## <sup>1</sup>H NMR Data (Predicted)

| Proton          | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------------|--------------------------------------------|--------------|---------------------------|
| H3              | ~ 7.15                                     | d            | ~ 8.5                     |
| H4              | ~ 7.85                                     | d            | ~ 8.5                     |
| H5              | ~ 7.60                                     | d            | ~ 8.8                     |
| H6              | ~ 7.05                                     | dd           | ~ 8.8, 2.4                |
| H8              | ~ 7.20                                     | d            | ~ 2.4                     |
| OH              | ~ 9.50                                     | br s         | -                         |
| CH <sub>3</sub> | ~ 2.60                                     | s            | -                         |

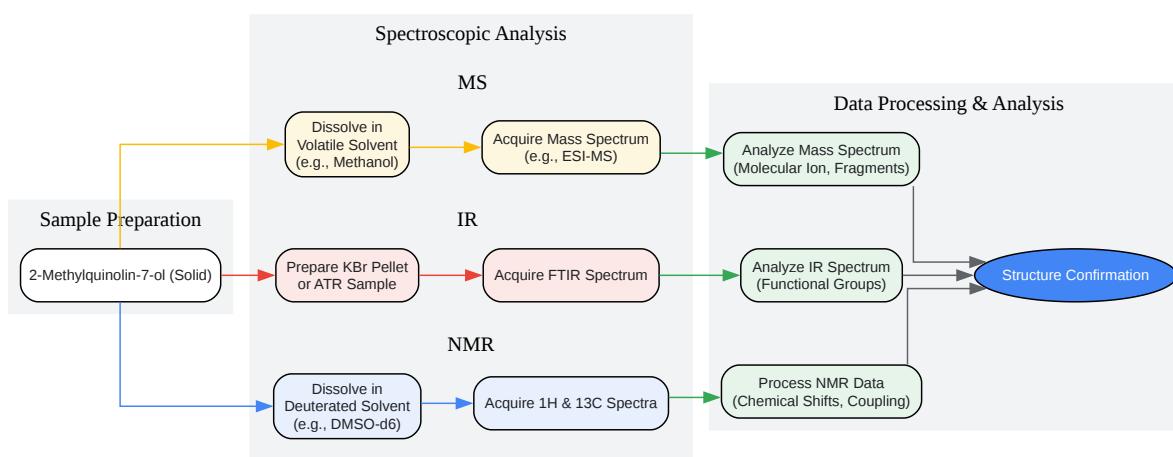
## <sup>13</sup>C NMR Data (Predicted)

| Carbon          | Predicted Chemical Shift ( $\delta$ , ppm) |
|-----------------|--------------------------------------------|
| C2              | ~ 158.0                                    |
| C3              | ~ 121.5                                    |
| C4              | ~ 136.0                                    |
| C4a             | ~ 148.5                                    |
| C5              | ~ 128.0                                    |
| C6              | ~ 116.0                                    |
| C7              | ~ 156.5                                    |
| C8              | ~ 108.0                                    |
| C8a             | ~ 121.0                                    |
| CH <sub>3</sub> | ~ 24.5                                     |

## Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for **2-Methylquinolin-7-ol**.

| Functional Group | Vibration Mode         | Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|------------------|------------------------|------------------------------------------|---------------|
| O-H              | Stretching             | 3200 - 3500                              | Strong, Broad |
| C-H (aromatic)   | Stretching             | 3000 - 3100                              | Medium        |
| C-H (methyl)     | Stretching             | 2850 - 2960                              | Medium        |
| C=N (in ring)    | Stretching             | 1600 - 1620                              | Medium        |
| C=C (aromatic)   | Stretching             | 1450 - 1580                              | Medium-Strong |
| C-O              | Stretching             | 1200 - 1260                              | Strong        |
| C-H (aromatic)   | Bending (out-of-plane) | 800 - 900                                | Strong        |


## Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For **2-Methylquinolin-7-ol**, the following data is expected.

| Parameter                        | Predicted Value            |
|----------------------------------|----------------------------|
| Molecular Ion $[M]^+$            | m/z 159                    |
| Major Fragments                  | m/z 130 (loss of CO and H) |
| m/z 144 (loss of $\text{CH}_3$ ) |                            |

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2-Methylquinolin-7-ol**.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylquinolin-7-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176218#spectroscopic-data-for-2-methylquinolin-7-ol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)